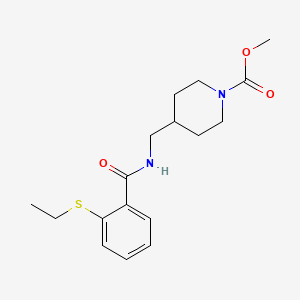

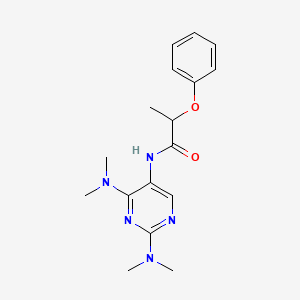

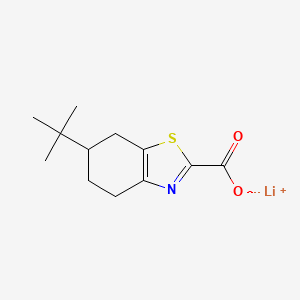

![molecular formula C14H10N2S B2809566 10-(2-丙炔基)-10H-吡啶并[3,2-b][1,4]苯并噻嗪 CAS No. 477864-55-4](/img/structure/B2809566.png)

10-(2-丙炔基)-10H-吡啶并[3,2-b][1,4]苯并噻嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . It’s a type of benzothiazines that have been of enormous interest to synthetic chemists .

Synthesis Analysis

Benzothiazine derivatives can be synthesized using different strategies. One common method involves the use of 2-aminothiophenol, 1, 3-dicarbonyl compounds or α-haloketones . Another method involves the use of K2S initiated sulfur insertion reaction with enaminones via electron catalysis .Molecular Structure Analysis

The molecular structure of benzothiazine consists of a benzene ring attached to the 6-membered heterocycle thiazine . The exact structure of “10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine” would require more specific information.Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions. For example, they can be synthesized by treating 4,5-dichloro-2-(tetrahydro-2 H-pyran-2-yl)pyridazin-3(2 H)-one with N-benzyl-2-mercaptoacetamide using Cs 2 CO 3 as catalyst in DMF .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazine derivative would depend on its exact molecular structure. In general, properties such as color, density, hardness, and melting and boiling points are considered physical properties, while a chemical property describes the ability of a substance to undergo a specific chemical change .科学研究应用

化学反应和性质

化学反应性和衍生物合成:研究表明,10-取代-10H-吡啶并[3,2-b][1,4]苯并噻嗪与正丁基锂和各种亲电子试剂反应,通过亲核加成和取代反应形成多种衍生物。这些反应突出了该化合物在有机合成中的多功能性及其作为各种化学实体前体的潜力 (Pasutto & Knaus, 1979)。

结构分析:某些 10-取代吡啶并[3,2-b][1,4]苯并噻嗪的分子结构和晶体学分析提供了对其构象偏好和电子性质的见解。这些研究对于理解这些化合物的化学行为和反应性至关重要 (Jovanovic 等,1985)。

潜在的生物活性

抗肿瘤活性:一些 10H-吡啶并[3,2-b][1,4]苯并噻嗪的衍生物已被合成并对其抗癌活性进行了评估。这些研究涉及计算机模拟的理化和分子对接研究,表明某些衍生物可能与癌症受体有效相互作用,表明具有潜在的抗肿瘤特性 (Onoabedje 等,2019)。

镇痛活性:对 10H-吡啶并[3,4-b][1,4]苯并噻嗪的吡啶和还原吡啶类似物的研究发现,其镇痛活性显着高于标准药物。这些发现表明了开发新的疼痛管理疗法的潜在途径 (Warren & Knaus, 1987)。

抗菌活性:新型吡啶苯并噻嗪酸衍生物已被合成并对其对革兰氏阳性菌和革兰氏阴性菌病原体的抗菌活性进行了评估。一些衍生物表现出有效的抗菌活性,突出了它们在抗菌药物开发中的潜力 (Cecchetti 等,1987)。

未来方向

Benzothiazine derivatives have been shown to have various pharmacological activities, making them an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.

属性

IUPAC Name |

10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-10-16-11-6-3-4-7-12(11)17-13-8-5-9-15-14(13)16/h1,3-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFQPMJYGFDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC3=C1N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320356 |

Source

|

| Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine | |

CAS RN |

477864-55-4 |

Source

|

| Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

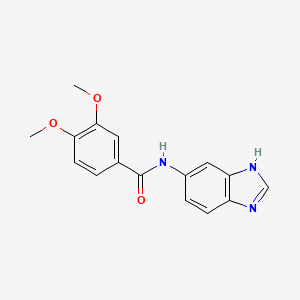

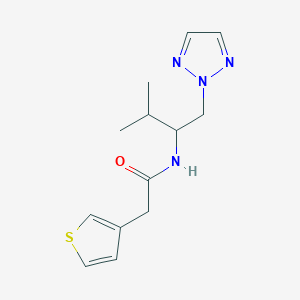

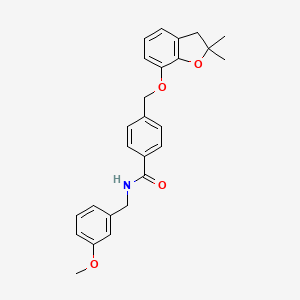

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)

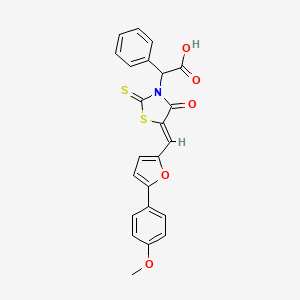

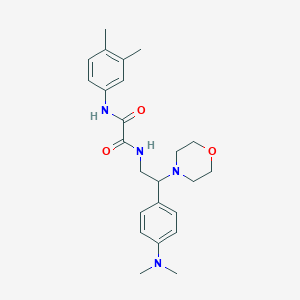

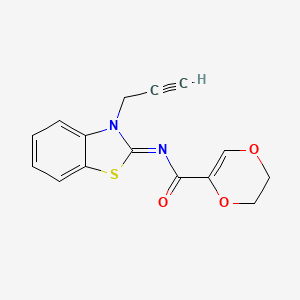

![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)

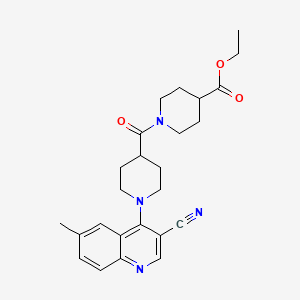

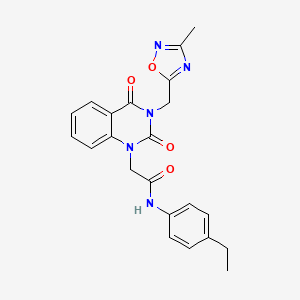

![{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate](/img/structure/B2809502.png)